molecular formula C18H18N8O B2959942 2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2200036-15-1

2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2959942
CAS RN: 2200036-15-1
M. Wt: 362.397
InChI Key: KWOQJXRMVPSDLA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-triazole and a pyridazin ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, triazoles are often synthesized using methods such as the Huisgen cycloaddition or through the reaction of azides and alkynes . Pyridazin derivatives can be synthesized through various methods including cyclization reactions .


Molecular Structure Analysis

The molecule contains several nitrogen-containing rings which are likely to be planar. The presence of multiple nitrogen atoms also suggests that the compound could act as a ligand, binding to metal ions or other molecules through these atoms .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation. They can also act as ligands in the formation of coordination compounds .

Scientific Research Applications

Drug Design and Discovery

Lastly, the compound could play a role in drug design and discovery due to its versatile scaffold. It could serve as a lead compound for the synthesis of various derivatives, each with the potential for a different therapeutic application.

Each of these applications represents a unique field of research where the compound could have significant implications. Further studies, including in silico pharmacokinetic and molecular modeling, could enhance our understanding of the compound’s potential and pave the way for new therapeutic agents .

Future Directions

Future research could involve exploring the biological activity of the compound, including in vitro and in vivo studies. Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce any potential side effects .

properties

IUPAC Name

2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-12-20-21-15-6-7-16(22-26(12)15)24-10-13(11-24)23(2)17-9-18(27)25-8-4-3-5-14(25)19-17/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOQJXRMVPSDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

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